molecular formula C6H4ClNO4S B13614221 5-(Chlorosulfonyl)nicotinic acid

5-(Chlorosulfonyl)nicotinic acid

Cat. No.: B13614221
M. Wt: 221.62 g/mol
InChI Key: KPDJBVQZFRXHHS-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)nicotinic acid is a chemical compound with the molecular formula C6H4ClNO4S. It is a derivative of nicotinic acid, where a chlorosulfonyl group is attached to the fifth position of the pyridine ring. This compound is known for its unique reactivity and is used as an intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)nicotinic acid typically involves the chlorosulfonation of nicotinic acid. The reaction is carried out by treating nicotinic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{COOH})(\text{NO}_2) + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{Cl}) + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorosulfonation reactors where nicotinic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then cooled, and the product is isolated through crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-(Chlorosulfonyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form 5-aminonicotinic acid.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Conducted under acidic or basic conditions, often using water or aqueous sodium hydroxide.

Major Products:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction Reactions: The major product is 5-aminonicotinic acid.

    Hydrolysis: The major product is 5-sulfobenzoic acid.

Scientific Research Applications

5-(Chlorosulfonyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)nicotinic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino groups in proteins or hydroxyl groups in carbohydrates.

Comparison with Similar Compounds

    Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in organic synthesis.

    5-Sulfobenzoic acid: A compound with a similar sulfonic acid group but lacks the chlorosulfonyl functionality.

Uniqueness: 5-(Chlorosulfonyl)nicotinic acid is unique due to its combination of a pyridine ring and a chlorosulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

5-chlorosulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI Key

KPDJBVQZFRXHHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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